Lithium oxalate

説明

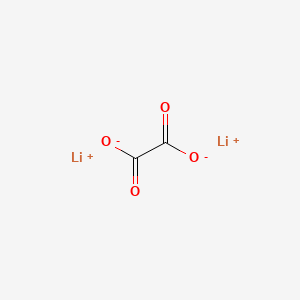

Structure

3D Structure of Parent

特性

IUPAC Name |

lithium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUIDJNCBRHDV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HLiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635487 | |

| Record name | Lithium hydrogen ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30903-87-8 | |

| Record name | Lithium hydrogen ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanedioic acid, lithium salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

lithium oxalate thermal decomposition mechanism and kinetics

An In-Depth Technical Guide to the Thermal Decomposition of Lithium Oxalate: Mechanism and Kinetics

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of lithium oxalate (Li₂C₂O₄). It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the mechanistic pathways and kinetic parameters governing this process. This document synthesizes data from authoritative sources to explain the causality behind experimental observations and presents validated protocols for characterization.

Introduction: The Significance of Lithium Oxalate Decomposition

Lithium oxalate, a seemingly simple salt, holds considerable interest in various scientific and industrial fields. Its thermal behavior is of paramount importance in the synthesis of lithium-containing materials, such as lithium carbonate (Li₂CO₃) and other lithium salts, which are critical components in battery technology and pharmaceuticals. A thorough understanding of its decomposition mechanism and kinetics is essential for controlling the purity, morphology, and reactivity of the resulting products. This guide delves into the fundamental principles of lithium oxalate's thermal degradation, offering insights into the experimental methodologies used for its study and the interpretation of the resulting data.

The Thermal Decomposition Mechanism

The thermal decomposition of lithium oxalate is a direct and single-step process under inert conditions. The primary reaction involves the breakdown of the oxalate anion to form lithium carbonate and carbon monoxide gas.

Primary Decomposition Reaction:

Li₂C₂O₄(s) → Li₂CO₃(s) + CO(g)

This reaction typically occurs at temperatures ranging from 410°C to 500°C.[1][2] Non-isothermal studies have confirmed that this decomposition proceeds in a single step, with no stable intermediate compounds observed.[1]

The atmosphere in which the decomposition is conducted plays a critical role in the final gaseous products. In an inert atmosphere, such as nitrogen, the primary gaseous product is carbon monoxide. However, if the decomposition is carried out in the presence of oxygen (e.g., in air), the carbon monoxide produced will be oxidized to carbon dioxide:

Secondary Reaction in an Oxidizing Atmosphere:

2CO(g) + O₂(g) → 2CO₂(g)

This secondary reaction is exothermic, which can be observed in differential thermal analysis (DTA) or differential scanning calorimetry (DSC) experiments. The decomposition of lithium oxalate itself is endothermic in an inert atmosphere.

Further heating to temperatures above 700°C can lead to the decomposition of the resulting lithium carbonate into lithium oxide and carbon dioxide, although this is a separate thermal event from the decomposition of lithium oxalate itself.[3]

Mechanistic Pathway Diagram

The following diagram illustrates the thermal decomposition pathway of lithium oxalate in both inert and oxidizing atmospheres.

Caption: Decomposition pathway of lithium oxalate.

Kinetics of Thermal Decomposition

The study of the kinetics of lithium oxalate decomposition provides crucial information about the rate of the reaction and its dependence on temperature. This is often investigated using thermogravimetric analysis (TGA) under non-isothermal conditions.

Kinetic Model and Activation Energy

The thermal decomposition of lithium oxalate has been shown to follow a phase boundary mechanism.[4] This model suggests that the reaction is initiated at the surface of the crystals and progresses inwards as a reaction interface. The kinetics were found to adhere to a phase boundary model for up to 95% of the reaction, after which a unimolecular decay law was observed.[4]

A key kinetic parameter is the Arrhenius activation energy (Ea), which represents the minimum energy required for the decomposition to occur. For the decomposition of lithium oxalate to lithium carbonate, the activation energy has been determined to be 223 ± 13 kJ mol⁻¹ (53 ± 3 kcal mol⁻¹).[4]

Quantitative Data Summary

The following table summarizes the key thermal and kinetic parameters for the decomposition of lithium oxalate.

| Parameter | Value | Conditions | Source |

| Decomposition Temperature Range | 410°C - 500°C | Inert/Oxidizing Atmosphere | [1][2] |

| Decomposition Product (Solid) | Lithium Carbonate (Li₂CO₃) | - | [1][4] |

| Decomposition Product (Gas) | Carbon Monoxide (CO) | Inert Atmosphere | [1] |

| Activation Energy (Ea) | 223 ± 13 kJ mol⁻¹ | Non-isothermal | [4] |

| Kinetic Model | Phase Boundary Mechanism | Up to 95% completion | [4] |

Experimental Protocols

The characterization of the thermal decomposition of lithium oxalate relies on well-established thermoanalytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed.

Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for investigating the thermal decomposition of lithium oxalate.

Caption: A typical experimental workflow.

Step-by-Step TGA Protocol

This protocol describes a standard method for analyzing the thermal decomposition of lithium oxalate using a thermogravimetric analyzer.

Objective: To determine the decomposition temperature and mass loss of lithium oxalate.

Materials and Equipment:

-

Lithium Oxalate (Li₂C₂O₄) powder

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or air for purge gas

-

Platinum or alumina crucible

Procedure:

-

Instrument Preparation:

-

Turn on the TGA and allow it to stabilize.

-

Select the appropriate purge gas (e.g., nitrogen for an inert atmosphere). Set the flow rate, typically 20-50 mL/min.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of lithium oxalate powder into a clean, tared TGA crucible.

-

Record the exact mass of the sample.

-

-

TGA Measurement:

-

Data Analysis:

-

Once the run is complete, analyze the resulting TGA curve (mass vs. temperature).

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Calculate the total mass loss percentage corresponding to the decomposition step. The theoretical mass loss for the decomposition of Li₂C₂O₄ to Li₂CO₃ is approximately 27.4%.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

-

Conclusion

The thermal decomposition of lithium oxalate is a well-defined, single-step process that yields lithium carbonate and carbon monoxide. The kinetics of this reaction are described by a phase boundary mechanism with a reported activation energy of 223 ± 13 kJ mol⁻¹. The understanding of this process is crucial for the controlled synthesis of lithium-based materials. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and similar thermal decomposition reactions.

References

-

Dollimore, D., & Nicholson, D. (1971). The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2809-2813. [Link]

-

Dollimore, D., Jones, T. E., & Spooner, P. (1970). The thermal decomposition of oxalates. Thermal Analysis 1965, Proc. of 1st Int. Congress on Thermal Analysis, Aberdeen 1965, 126-127. [Link]

-

ResearchGate. (n.d.). TGA measurements of lithium oxalate (a), sodium fumarate (b) and sodium.... [Link]

-

MDPI. (2024, June 22). Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries. MDPI. [Link]

-

Wikipedia. (n.d.). Lithium oxalate. [Link]

-

ResearchGate. (n.d.). Decomposition mechanisms and non-isothermal kinetics of LiHC2O4·H2O. [Link]

-

Wikipedia. (n.d.). Lithium oxalate. [Link]

-

PMC. (2024, June 22). Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries. PMC. [Link]

Sources

- 1. Buy Lithium oxalate | 553-91-3 [smolecule.com]

- 2. Lithium oxalate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

lithium oxalate crystal structure and lattice parameters

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Lithium Oxalate

Authored by a Senior Application Scientist

Introduction: The Significance of Lithium Oxalate in Modern Materials Science

Lithium oxalate (Li₂C₂O₄) is an organic salt formed from lithium cations (Li⁺) and oxalate anions (C₂O₄²⁻).[1] This seemingly simple compound has garnered significant attention in various fields of research and development. Its primary applications are in the burgeoning field of energy storage, where it serves as a component in lithium-ion batteries, contributing to enhanced energy density and stability.[2] Beyond its role in battery technology, lithium oxalate is also utilized as a reagent in chemical synthesis for creating other lithium-containing compounds and in the pharmaceutical industry.[2][3][4] A thorough understanding of its solid-state structure is paramount for optimizing its performance in these applications and for the rational design of new materials.

This guide provides a comprehensive overview of the crystal structure and lattice parameters of lithium oxalate, the experimental methodology for their determination, and the underlying scientific principles that govern its crystalline architecture.

The Crystalline Architecture of Lithium Oxalate

The arrangement of atoms in a crystalline solid dictates its physical and chemical properties. For lithium oxalate, this arrangement has been elucidated through crystallographic studies.

Crystal System and Space Group

Lithium oxalate crystallizes in the monoclinic crystal system.[1] This system is characterized by three unequal crystallographic axes, with one axis being perpendicular to the other two, which are not perpendicular to each other. The defining feature of the monoclinic system is the presence of a single twofold rotation axis and/or a single mirror plane.

While the specific space group is not explicitly mentioned in the initial search results, the provided lattice parameters are consistent with a monoclinic structure. Further detailed crystallographic studies would pinpoint the exact space group, which provides a complete description of the symmetry elements present in the crystal.

The structure of lithium oxalate consists of lithium cations and oxalate anions arranged in a repeating three-dimensional lattice.[5][6] The electrostatic interactions between the positively charged lithium ions and the negatively charged oxalate ions are the primary forces holding the crystal together.

Lattice Parameters of Lithium Oxalate

The unit cell is the fundamental repeating unit of a crystal structure. Its dimensions and angles are known as the lattice parameters. For lithium oxalate, these have been determined experimentally.[1]

| Parameter | Value | Description |

| a | 3.400 Å | Length of the first crystallographic axis. |

| b | 5.156 Å | Length of the second crystallographic axis. |

| c | 9.055 Å | Length of the third crystallographic axis. |

| α | 90° | Angle between the 'b' and 'c' axes. |

| β | 95.60° | Angle between the 'a' and 'c' axes. |

| γ | 90° | Angle between the 'a' and 'b' axes. |

| Z | 4 | Number of formula units per unit cell. |

These parameters define the geometry of the monoclinic unit cell for lithium oxalate.

Experimental Determination of Crystal Structure: A Workflow

The determination of a material's crystal structure and lattice parameters is primarily accomplished through X-ray Diffraction (XRD).[7] This technique relies on the principle of Bragg's Law, where X-rays are diffracted by the planes of atoms in a crystal, producing a unique diffraction pattern that serves as a fingerprint of the crystalline structure.

Experimental Workflow: Powder X-ray Diffraction

The following diagram and protocol outline a standard workflow for the characterization of a crystalline powder like lithium oxalate using a laboratory powder X-ray diffractometer.

Caption: Experimental workflow for determining the crystal structure of lithium oxalate using powder X-ray diffraction.

Detailed Protocol and Rationale

-

Synthesis and Sample Preparation:

-

Synthesis: High-purity lithium oxalate crystals can be synthesized through the reaction of oxalic acid with a lithium source, such as lithium hydroxide or lithium chloride, in an aqueous solution.[1][8] A common method involves the direct neutralization of oxalic acid with lithium hydroxide.[1]

-

2 LiOH + H₂C₂O₄ → Li₂C₂O₄ + 2 H₂O[1]

-

-

Grinding: The synthesized crystalline material is gently ground to a fine powder.

-

Causality: This step is crucial to ensure a random orientation of the crystallites. A random orientation is a key assumption in powder XRD, ensuring that all possible diffraction planes are sampled by the X-ray beam, leading to a representative diffraction pattern.

-

-

Sieving: The powder is sieved to obtain a uniform particle size.

-

Causality: A uniform and small particle size (typically <10 µm) minimizes preferred orientation and microabsorption effects, which can alter the relative intensities of the diffraction peaks and lead to inaccurate structural analysis.[5]

-

-

-

Data Acquisition:

-

Sample Loading: The fine powder is carefully packed into a sample holder. The surface of the powder must be flat and level with the surface of the holder to ensure accurate positioning in the X-ray beam.

-

Instrument Setup: A powder diffractometer is configured with a suitable X-ray source (e.g., Cu Kα radiation) and appropriate optics to produce a monochromatic and collimated X-ray beam.

-

Diffraction Scan: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is performed over a wide angular range to collect a sufficient number of diffraction peaks for structural analysis.

-

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern is compared to databases of known diffraction patterns (e.g., the ICDD Powder Diffraction File) to confirm the identity and purity of the lithium oxalate sample.

-

Indexing and Lattice Parameter Refinement: The positions of the diffraction peaks are used to determine the unit cell parameters. This is an iterative process of assigning Miller indices (hkl) to each peak and refining the lattice parameters to achieve the best fit between the observed and calculated peak positions.

-

Rietveld Refinement: For a complete structural analysis, Rietveld refinement is employed. This powerful technique involves fitting the entire calculated diffraction pattern to the entire experimental pattern. By refining atomic positions, site occupancies, and thermal parameters, a detailed model of the crystal structure can be obtained. This method provides the most accurate lattice parameters and can be used to determine the space group.

-

Conclusion

The monoclinic crystal structure of lithium oxalate, characterized by its specific lattice parameters, is a fundamental aspect of its material properties. This structural framework governs its behavior in applications ranging from energy storage to chemical synthesis. The experimental determination of these structural details, primarily through X-ray diffraction, is a well-established and robust methodology. The insights gained from such analyses are critical for researchers and drug development professionals who seek to leverage the unique properties of lithium oxalate in their respective fields. A deep understanding of its crystalline nature allows for the informed development of new technologies and the optimization of existing ones.

References

-

Wikipedia. (n.d.). Lithium oxalate. Retrieved from [Link]

-

MDPI. (2024, June 22). Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The crystal structure of Li2C2O4. (b) Charge curve of commercial.... Retrieved from [Link]

- Google Patents. (n.d.). CN105859542A - Preparing method for high-purity lithium oxalate.

-

Ganfeng Lithium Group Co., Ltd. (n.d.). Battery grade lithium oxalate. Retrieved from [Link]

Sources

- 1. Lithium oxalate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. LITHIUM OXALATE | 553-91-3 [chemicalbook.com]

- 4. Battery grade lithium oxalate [ganfenglithium.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. guidechem.com [guidechem.com]

Technical Guide: Solubility Dynamics of Lithium Oxalate in Non-Aqueous Media

Executive Summary

Lithium oxalate (

This guide provides a rigorous analysis of

Thermodynamic Fundamentals & Solvation Mechanisms

The insolubility of lithium oxalate in non-aqueous media is governed by the competition between its high crystal lattice energy and the solvation free energy provided by the solvent.

The Lattice Energy Barrier

Lithium oxalate crystallizes in a monoclinic system. The strong ionic attraction between the small, hard lithium cation (

-

Aqueous Media: Water (

) provides strong dipole interactions and hydrogen bonding, successfully solvating the ions (~6 g/100g solubility). -

Non-Aqueous Media: Organic carbonates (DMC, EMC) lack the donor number (DN) and dielectric constant (

) required to shield the

Solvent Dielectric Influence

The solubility correlates directly with the solvent's dielectric constant (

-

Ethylene Carbonate (EC): High

(~90). Simulations and experimental data suggest -

Dimethyl Carbonate (DMC): Low

(~3). Provides minimal shielding.

Figure 1: Thermodynamic equilibrium of Lithium Oxalate dissolution. High dielectric solvents (EC) shift equilibrium right; low dielectric solvents (DMC) shift it left.

Baseline Solubility Data

The following data consolidates experimental findings and simulation results. Note that in non-aqueous solvents, "insoluble" often implies micromolar (

Table 1: Comparative Solubility Profile of Lithium Oxalate

| Solvent System | Dielectric Const.[2][3][4][5] ( | Solubility Status | Estimated Concentration | Mechanism Note |

| Water | 78.4 | Soluble | ~6.0 g / 100g | Strong hydration of |

| Ethanol | 24.5 | Insoluble | Negligible | Poor solvation of dianion |

| Ethylene Carbonate (EC) | 89.8 | Sparingly Soluble | > DMC | High polarity stabilizes ions |

| Propylene Carbonate (PC) | 64.9 | Sparingly Soluble | Low | Steric hindrance vs EC |

| Dimethyl Carbonate (DMC) | 3.1 | Highly Insoluble | ~ | Promotes precipitation |

| EC:DMC (1:1) | Mixed | Moderate | Intermediate | Synergistic solvation |

Data synthesized from thermodynamic simulations and conductivity measurements (See References [1, 3]).

Advanced Solubilization: Anion Receptor Strategy

For applications requiring the dissolution of lithium oxalate in non-aqueous media (e.g., electrolyte analysis or recycling), standard solvents are insufficient. The use of Lewis Acid Anion Receptors is the industry-standard method to enhance solubility.

Mechanism: The Boron Effect

Boron-based compounds, such as Tris(pentafluorophenyl)borane (TPFPB) , act as anion receptors.[6] The electron-deficient Boron atom complexes with the electron-rich Oxalate oxygen atoms. This complexation:

-

Delocalizes the negative charge of the oxalate.

-

Weakens the ionic bond with

. -

Increases the effective solubility by orders of magnitude.

This is chemically analogous to the structure of Lithium Difluoro(oxalato)borate (LiDFOB) , a highly soluble electrolyte salt where the oxalate is permanently bound to a boron center.

Figure 2: Solubilization mechanism using Boron-based Anion Receptors.

Experimental Protocols for Solubility Determination

Measuring the sparing solubility of

Protocol A: The Evaporation-Conductivity Method (High Sensitivity)

Best for: Determining trace solubility in volatile solvents (DMC, EMC).

Principle: Since direct measurement in organic media is difficult due to high resistance, the dissolved salt is isolated and re-dissolved in water, where its conductivity is high and linear.

-

Saturation: Add excess dry

powder to the organic solvent (e.g., DMC) in an Argon-filled glovebox ( -

Equilibration: Stir at 25°C for 72 hours.

-

Filtration: Pass the supernatant through a 0.2 µm PTFE syringe filter to remove all suspended solids.

-

Evaporation: Transfer a precise volume (

) of filtrate to a clean vial. Evaporate the solvent completely under vacuum/heat. -

Re-dissolution: Dissolve the solid residue in a precise volume of ultra-pure water (

). -

Measurement: Measure the electrical conductivity (

) of the aqueous solution. -

Calculation: Convert

to concentration using a standard calibration curve of

Protocol B: ICP-OES Analysis (Direct Quantification)

Best for: Mixed solvents or non-volatile solvents (EC/PC).

-

Preparation: Saturate and filter the solution as in Protocol A.

-

Digestion: Take an aliquot of the filtrate and dilute with 2% Nitric Acid (

). -

Analysis: Inject into Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

-

Wavelength: Monitor Li emission at 670.78 nm .

-

Validation: Run a solvent blank to subtract background lithium traces.

Figure 3: Decision tree for solubility quantification protocols.

References

-

Tasaki, K. et al. (2009). Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. Journal of The Electrochemical Society.

-

McBreen, J. et al. (2011). A pentafluorophenylboron oxalate additive in non-aqueous electrolytes for lithium batteries. Brookhaven National Laboratory.[4]

-

Xin, N. et al. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. Fluid Phase Equilibria.

-

American Elements. Lithium Oxalate Product Information & Solubility Data.

-

Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews.

Sources

A Comprehensive Technical Guide to the High-Temperature Thermodynamic Stability of Lithium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the thermodynamic stability of lithium oxalate (Li₂C₂O₄) at elevated temperatures. As a compound with increasing relevance in various fields, including as a pre-lithiation additive in lithium-ion batteries, a thorough understanding of its thermal behavior is paramount for safety, efficacy, and process optimization. This document, intended for a scientific audience, moves beyond a simple recitation of facts to offer a synthesized understanding of the causality behind experimental observations and protocols.

Introduction: The Significance of Thermal Stability in Lithium Oxalate Applications

Lithium oxalate is a seemingly simple salt, yet its behavior at high temperatures is a critical consideration in its expanding applications. Notably, in the realm of advanced energy storage, it is being investigated as a promising cathode pre-lithiation agent to compensate for the initial capacity loss in lithium-ion batteries.[1] The controlled decomposition of lithium oxalate within the battery cell can provide an additional source of lithium ions. However, this process is highly dependent on temperature, and any uncontrolled thermal degradation can lead to gas evolution, pressure buildup, and potential safety hazards.[2][3] Therefore, a precise characterization of its thermodynamic stability is not merely an academic exercise but a fundamental requirement for the safe and effective design of next-generation energy storage systems.

This guide will delve into the decomposition mechanism of lithium oxalate, the influence of the surrounding atmosphere on its degradation pathway, and provide a detailed experimental protocol for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The Decomposition Pathway of Lithium Oxalate

The thermal decomposition of lithium oxalate is a well-defined process that primarily yields lithium carbonate (Li₂CO₃) and carbon monoxide (CO). The overall reaction can be represented as:

Li₂C₂O₄(s) → Li₂CO₃(s) + CO(g)

This decomposition is an endothermic process in an inert atmosphere, such as nitrogen or argon. However, the decomposition becomes exothermic in the presence of an oxidizing atmosphere like air or oxygen, due to the subsequent oxidation of the evolved carbon monoxide to carbon dioxide.[4][5]

The decomposition kinetics have been shown to follow a phase boundary mechanism for the majority of the reaction, with an Arrhenius activation energy of approximately 223 ± 13 kJ/mol. This indicates that the reaction initiates at specific points on the crystal lattice and progresses inwards.

Influence of Atmosphere

The composition of the gaseous environment plays a critical role in the thermal decomposition of lithium oxalate.

-

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the primary decomposition reaction to lithium carbonate and carbon monoxide is the dominant pathway. The process is endothermic, meaning it requires an input of energy to proceed.

-

Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the carbon monoxide produced during the initial decomposition is immediately oxidized to carbon dioxide in a highly exothermic reaction:

2CO(g) + O₂(g) → 2CO₂(g)

This secondary reaction changes the overall process from endothermic to exothermic.[4][5] This is a crucial consideration for applications where the presence of oxygen cannot be excluded, as the heat generated could potentially lead to thermal runaway.

Experimental Characterization: A Validated Protocol

The thermal stability of lithium oxalate is most effectively characterized using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Coupling these techniques with Mass Spectrometry (MS) allows for the identification of evolved gases, providing a comprehensive understanding of the decomposition process.

Rationale for Experimental Choices

-

TGA: This technique provides quantitative information on the mass loss of a sample as a function of temperature. This is ideal for determining the onset of decomposition, the temperature range over which it occurs, and for confirming the stoichiometry of the reaction by comparing the observed mass loss to the theoretical value.

-

DSC: This method measures the heat flow into or out of a sample as it is heated. It allows for the determination of whether the decomposition is endothermic or exothermic and for the quantification of the enthalpy of reaction.

-

MS: By analyzing the gases evolved during the TGA/DSC experiment, MS provides direct evidence of the decomposition products (e.g., CO, CO₂), confirming the reaction pathway.

Step-by-Step Experimental Protocol for TGA-DSC-MS Analysis

This protocol is designed to provide a robust and self-validating system for the analysis of lithium oxalate's thermal stability.

-

Instrument Calibration:

-

Calibrate the TGA balance using certified calibration weights according to the instrument manufacturer's specifications.

-

Calibrate the DSC heat flow and temperature using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion. This ensures the accuracy of the measured transition temperatures and energy changes.[6][7]

-

-

Sample Preparation:

-

Use a high-purity, anhydrous lithium oxalate sample. The presence of hydrates would introduce additional mass loss steps and thermal events, complicating the analysis. Lithium oxalate is not typically found in a hydrated form.

-

Weigh approximately 5-10 mg of the sample into a clean, tared alumina or platinum crucible.[8][9] A smaller sample size minimizes thermal gradients within the sample, leading to better resolution of thermal events.

-

-

Instrument Setup and Execution:

-

Place the sample crucible and an empty reference crucible (of the same material and mass) into the TGA-DSC instrument.

-

Purge the furnace with the desired gas (high-purity nitrogen for inert atmosphere or dry air/oxygen for oxidative atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure a stable and pure atmosphere.[10]

-

Set the temperature program to heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate of 10°C/min. A heating rate of 10°C/min is a common choice that provides a good balance between resolution and experiment time.[11]

-

Simultaneously record the mass loss (TGA), differential heat flow (DSC), and the mass spectra of the evolved gases (MS).

-

-

Data Analysis and Validation:

-

TGA Data: Determine the onset temperature of decomposition from the TGA curve, which is the temperature at which mass loss begins. Calculate the total percentage mass loss and compare it to the theoretical mass loss for the decomposition of Li₂C₂O₄ to Li₂CO₃ (approximately 27.46%). A close correlation validates the proposed decomposition reaction.

-

DSC Data: Identify the peak temperature of the endothermic or exothermic event. Integrate the peak to determine the enthalpy of decomposition. The sign of the enthalpy change (negative for exothermic, positive for endothermic) will confirm the nature of the process under the chosen atmosphere.

-

MS Data: Correlate the evolution of specific mass-to-charge ratios (m/z) with the observed mass loss and thermal events. For example, the detection of m/z = 28 (CO) and/or m/z = 44 (CO₂) coinciding with the decomposition event provides direct evidence of the evolved gases.

-

This multi-faceted approach, where the results from TGA, DSC, and MS must be consistent with each other, provides a self-validating system for the characterization of lithium oxalate's thermal stability.

Quantitative Data Summary

The following table summarizes typical quantitative data for the thermal decomposition of lithium oxalate.

| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air/Oxygen) | Reference(s) |

| Decomposition Onset Temperature | ~480 - 500°C | ~480 - 500°C | |

| Peak Decomposition Temperature | ~520 - 550°C | ~520 - 550°C | [4] |

| Mass Loss | ~27.5% | ~27.5% | |

| Enthalpy of Decomposition | Endothermic | Exothermic | [4] |

| Primary Gaseous Product(s) | Carbon Monoxide (CO) | Carbon Dioxide (CO₂) | [4][5] |

| Solid Residue | Lithium Carbonate (Li₂CO₃) | Lithium Carbonate (Li₂CO₃) |

Visualizing the Decomposition Pathway

The following diagram, generated using Graphviz, illustrates the distinct decomposition pathways of lithium oxalate in inert and oxidative atmospheres.

Caption: Decomposition pathways of lithium oxalate under different atmospheric conditions.

Conclusion

A comprehensive understanding of the thermodynamic stability of lithium oxalate is essential for its safe and effective application, particularly in emerging technologies like lithium-ion batteries. This guide has detailed the decomposition pathway, highlighting the critical influence of the surrounding atmosphere, which dictates whether the process is endothermic or exothermic. The provided experimental protocol for TGA-DSC-MS analysis offers a robust framework for the accurate characterization of its thermal behavior. By adhering to principles of scientific integrity and employing self-validating experimental designs, researchers and drug development professionals can confidently assess the thermal properties of lithium oxalate and other materials, ensuring both safety and optimal performance in their respective applications.

References

-

Inorg. Phys. Theor. - RSC Publishing. (1971). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, (18), 3034-3038. [Link]

-

The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate. (1971). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2809-2812. [Link]

-

Thermal Decomposition of Oxalates of Ammonium and Potassium. (2022). ResearchGate. [Link]

-

Thermodynamic and Kinetic Study on Lithium Bis(Oxalato)Borate Thermal Decomposition Reaction. (2011). Scientific.Net. [Link]

-

Studies of air-exposure effects and remediation measures on lithium bis(oxalato)borate. (2016). ResearchGate. [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (2023). XRF Scientific. [Link]

-

EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC). (n.d.). Scribd. [Link]

-

Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. (2021). PMC. [Link]

-

Mass Spectrometry for the Gas Evolution of Batteries. (2026). AZoM. [Link]

-

Thermal kinetic TG-analysis of metal oxalate complexes. (2014). ResearchGate. [Link]

-

STANDARD OPERATING PROCEDURE - The University of Melbourne. (n.d.). The University of Melbourne. [Link]

-

Methods for Quantitative Thermal Analysis of Lithium Solid-State and Beyond Battery Safety. (2022). OSTI.GOV. [Link]

-

Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. (n.d.). TA Instruments. [Link]

-

Mass spectrometry to characterize the gas evolution of batteries. (2025). H.E.L Group. [Link]

-

Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC. (2022). Aalto University. [Link]

-

TGA Standard Operating Procedures. (n.d.). Western Washington University. [Link]

-

A review of gas evolution in lithium ion batteries. (2020). ePrints Soton. [Link]

-

Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries. (2024). MDPI. [Link]

-

Thermal Analysis of Lithium Ion Batteries Application Examples. (n.d.). METTLER TOLEDO. [Link]

-

The influence of the environment on the thermal decomposition of oxysalts. (1977). AKJournals. [Link]

-

Thermal Degradation and Evolved Gas Analysis of Lithium-Ion Battery Cathode Materials at Different States of Charge. (n.d.). TA Instruments. [Link]

-

Thermogravimetric Analysis of Inorganic Compound and Rubber. (2021). Ivypanda. [Link]

-

Key Parameters in Determining the Reactivity of Lithium Metal Battery. (2023). UC San Diego. [Link]

-

Oxidative decomposition mechanisms of lithium carbonate on carbon substrates in lithium battery chemistries. (2022). IJNRD. [Link]

-

Key Parameters in Determining the Reactivity of Lithium Metal Battery. (2023). ACS Energy Letters. [Link]

-

TGA-DSC - Research at Melbourne. (n.d.). The University of Melbourne. [Link]

-

Thermal Stability of Lithium Ion Battery Electrolyte. (2020). NETZSCH Analyzing & Testing. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

-

Question Video: Calculating the the Enthalpy Change for the Thermal Decomposition of Lithium Carbonate Using Enthalpies of Formation. (2021). Nagwa. [Link]

-

Calorimetric study of thermal decomposition of lithium hexafluorophosphate. (2001). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. azom.com [azom.com]

- 3. helgroup.com [helgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. osti.gov [osti.gov]

- 7. iitk.ac.in [iitk.ac.in]

- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 9. amsec.wwu.edu [amsec.wwu.edu]

- 10. imc.utu.fi [imc.utu.fi]

- 11. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]

electrochemical window of lithium oxalate in lithium-ion batteries

Technical Whitepaper: Electrochemical Activation and Window Engineering of Lithium Oxalate ( )

Executive Summary

In the pursuit of high-energy-density Lithium-Ion Batteries (LIBs), active lithium loss (ALL) during the formation of the Solid Electrolyte Interphase (SEI) remains a critical bottleneck, often consuming 5–20% of cathode capacity. Lithium Oxalate (

However, the electrochemical window of pure

Part 1: Thermodynamic & Kinetic Properties

The Intrinsic Electrochemical Window

Lithium oxalate is kinetically stable within the standard operating voltage of most LIBs. It functions not as an electrolyte salt, but as a reservoir of lithium that must be "unlocked" (oxidized) during the first charge cycle.

-

Intrinsic Oxidation Potential: ~4.7V – 4.9V vs.

(uncatalyzed). -

Thermodynamic Barrier: The high overpotential is due to the strong C-C bond in the oxalate anion (

). Breaking this bond requires significant energy input, often pushing the cell voltage into a region where the electrolyte solvent (e.g., EC/DMC) begins to oxidize, leading to parasitic reactions.

The "Window Shift" via Catalysis

To make

Table 1: Impact of Catalytic Environment on Oxidation Potential

| Catalyst / Matrix Material | Oxidation Onset ( | Mechanism of Action |

| None (Pure | 4.75V – 4.90V | High kinetic barrier; requires high overpotential. |

| Super P Carbon | ~4.50V | Basic conductive network improves electron transfer. |

| Carbon Nanotubes (CNTs) | 4.39V | Enhanced long-range conductivity reduces polarization. |

| Ketjen Black (KB) | 4.26V – 4.31V | High surface area maximizes contact points. |

| Transition Metals (Co/Ni/Mo) | 3.93V – 4.00V | Chemical catalysis lowers activation energy of C-C bond scission. |

Technical Insight: The target window for decomposition is 4.0V – 4.2V . This ensures the additive fully decomposes before the cathode (e.g., NCM or LFP) reaches its delithiation ceiling, preventing structural instability in the active material.

Part 2: Mechanistic Pathway

The decomposition of lithium oxalate is a specific 2-electron oxidation process. Understanding this pathway is critical for managing the resulting gas evolution.

Reaction Stoichiometry

-

Lithium Release:

ions are released into the electrolyte, migrating to the anode to compensate for SEI consumption. -

Electron Transfer: 2 electrons flow to the external circuit, contributing to the "extra" capacity.

-

Gas Evolution:

is generated.[1][2][3][4][5][6] In pouch cells, this requires a degassing step (vacuum sealing) after formation.

Visualization of the Catalytic Pathway

The following diagram illustrates how catalysts alter the reaction coordinate, effectively "opening" the electrochemical window at a lower voltage.

Figure 1: Reaction coordinate comparison showing the energetic shortcut provided by catalytic interfaces (Green path) versus the intrinsic high-voltage pathway (Red path).

Part 3: Experimental Validation Protocols

To validate the electrochemical window and efficiency of

Protocol A: Linear Sweep Voltammetry (LSV)

Objective: Determine the precise oxidation onset voltage.

-

Electrode Preparation:

-

Mix Active Material (

composite) : Conductive Carbon : Binder (PVDF) in a 80:10:10 ratio. -

Control: Prepare a blank electrode with only Carbon:Binder (90:10) to subtract background electrolyte oxidation.

-

-

Cell Assembly:

-

Measurement:

-

OCV rest for 4 hours.

-

Scan rate: 0.05 mV/s (Slow scan is crucial to detect thermodynamic onset without kinetic IR drop distortion).

-

Range: OCV to 5.0V.

-

-

Analysis:

-

Plot Current Density (

) vs. Potential ( -

The "Window" is defined as the voltage where current density exceeds

(after background subtraction).

-

Protocol B: On-Line Electrochemical Mass Spectrometry (OEMS)

Objective: Confirm that the current peak corresponds to

-

Setup: Connect the battery cell headspace to a Mass Spectrometer inlet.

-

Tracer Monitoring:

-

Monitor m/z = 44 (

). -

Monitor m/z = 32 (

, lattice oxygen release check). -

Monitor m/z = 85/104 (Electrolyte fragments).

-

-

Correlation:

-

Perform constant current charge (C/10).

-

Pass/Fail Criteria: The m/z 44 signal must rise simultaneously with the current plateau at the target voltage (e.g., 4.2V). If

appears only at >4.8V, the catalysis has failed.

-

Validation Workflow Diagram

Figure 2: Step-by-step decision tree for validating the electrochemical activity of the additive.

References

-

Solchenbach, S., et al. (2016). "A Comprehensive Study on the Decomposition of Lithium Oxalate as a Sacrificial Salt in Li-Ion Batteries." Journal of the Electrochemical Society.

-

Tang, X., et al. (2025).[6] "Low-potential Li2C2O4 prelithiation catalyzed by 2D MoN... for high-energy lithium-ion batteries." Materials Science and Engineering: R: Reports. [6]

-

Zhang, J., et al. (2024).[5] "Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive." MDPI - Molecules.

-

Meini, S., et al. (2014). "The Role of Lithium Oxalate in the Formation of the Solid Electrolyte Interphase." Journal of Power Sources.

-

Campbell, B., et al. (2022). "Lithium Oxalate as a Lifespan Extender for Anode-Free Lithium Metal Batteries."[6] ACS Applied Materials & Interfaces.

Sources

- 1. Exploring the Frontiers of Cathode Catalysts in Lithium–Carbon Dioxide Batteries: A Mini Review | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. Opportunities and Challenges of Li2C4O4 as Pre‐Lithiation Additive for the Positive Electrode in NMC622||Silicon/Graphite Lithium Ion Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Lithium Oxalate as a Cathode Prelithiation Additive

Abstract

The irreversible capacity loss during the initial formation cycles of lithium-ion batteries (LIBs), primarily due to the formation of the solid electrolyte interphase (SEI) at the anode, remains a critical bottleneck impeding the realization of higher energy densities. Cathode prelithiation, utilizing sacrificial lithium-donating additives, presents a highly effective and commercially viable strategy to compensate for this initial lithium loss. Among various candidates, lithium oxalate (Li₂C₂O₄) has emerged as a particularly promising additive due to its high theoretical capacity, air stability, and benign decomposition products. This guide provides an in-depth technical analysis of lithium oxalate, covering its fundamental electrochemical principles, theoretical capacity, mechanism of action, practical application challenges, and the experimental protocols required for its successful implementation and characterization.

The Challenge of Initial Lithium Loss

In a conventional LIB, lithium ions shuttle from a lithium-containing cathode (e.g., LiFePO₄, NMC) to a lithium-free anode (e.g., graphite, silicon) during the first charge. A portion of these lithium ions is irreversibly consumed at the anode surface to form the SEI layer[1][2][3]. While essential for stable long-term cycling, this SEI formation permanently removes active lithium from the system, leading to a significant irreversible capacity loss (ICL) and a low initial Coulombic efficiency (ICE)[4]. This issue is particularly severe for next-generation, high-capacity anode materials like silicon, which experience large volume changes and thus more extensive SEI formation[5].

Prelithiation strategies aim to mitigate this ICL by introducing an additional source of lithium into the cell[3][6]. By pre-loading the anode with lithium, the cathode's entire lithium inventory can be utilized for reversible energy storage, boosting the overall energy density and cycle life of the battery[7]. Adding a sacrificial prelithiation agent to the cathode is an attractive approach as it requires minimal changes to existing battery manufacturing processes[4][8].

Lithium Oxalate (Li₂C₂O₄): A Promising Sacrificial Salt

Lithium oxalate stands out among various potential cathode prelithiation additives like Li₂O, Li₃N, and Li₂O₂ due to a unique combination of favorable properties[1][8].

Key Advantages:

-

High Theoretical Capacity: It offers a substantial amount of lithium to compensate for losses.

-

Air Stability: Unlike many other prelithiation agents, lithium oxalate is remarkably stable in ambient air, simplifying electrode manufacturing and handling[1][9].

-

Benign Decomposition Products: Upon electrochemical oxidation, it decomposes into lithium ions and carbon dioxide (CO₂) gas, leaving no solid residue that could impede ion transport or degrade performance[1][8]. The gaseous CO₂ can be removed during the battery formation and sealing process[1].

Electrochemical Decomposition and Theoretical Capacity

The prelithiation capability of lithium oxalate stems from its irreversible electrochemical oxidation during the first charge of the battery. The overall reaction is:

Li₂C₂O₄ → 2Li⁺ + 2CO₂(g) + 2e⁻

The theoretical specific capacity can be calculated based on this two-electron transfer reaction.

-

Molar Mass (M) of Li₂C₂O₄: ≈ 101.90 g/mol

-

Number of Electrons (n): 2

-

Faraday's Constant (F): ≈ 26.801 Ah/mol

Theoretical Capacity = (n × F) / M Theoretical Capacity = (2 mol e⁻ × 26.801 Ah/mol) / (0.10190 kg/mol ) ≈ 526 mAh/g

This value is consistent with numerous experimental studies, which often report a theoretical capacity of approximately 525-526 mAh/g[10][11][12]. Some sources cite a value of 545 mAh/g, which may arise from slight variations in atomic mass values used in the calculation[1][8].

Mechanism of Action

The role of lithium oxalate as a prelithiation additive is illustrated in the diagram below.

During the initial charge, as the cathode delithiates, the potential rises. Once the potential reaches the decomposition voltage of lithium oxalate, it begins to oxidize, releasing an additional supply of lithium ions. These supplemental ions, along with those from the primary cathode material, travel to the anode. There, they compensate for the lithium consumed during SEI formation, enabling the anode to reach its full lithiation capacity.

Overcoming Practical Challenges

Despite its advantages, the widespread application of lithium oxalate is hindered by two primary obstacles.

-

Poor Electronic Conductivity: Lithium oxalate is an electrical insulator. This high resistance prevents efficient charge transfer, leading to low utilization of the additive. In early tests using standard conductive agents, the practical capacity achieved was often less than 10% of the theoretical value[1].

-

High Decomposition Potential: The electrochemical oxidation of lithium oxalate typically occurs at a high potential, often cited as ~4.7 V vs. Li/Li⁺[1][10][11]. This voltage is above the stable operating window for many common cathode materials and commercial electrolytes, potentially causing electrolyte degradation and accelerated capacity fade in the main cathode material[8].

Trustworthiness through Innovation: To be a viable additive, a self-validating system must be created where the additive decomposes fully within the cathode's normal operating voltage without causing parasitic reactions. Research has focused on enhancing conductivity and catalyzing the decomposition reaction to lower the potential.

Solutions and Field-Proven Insights:

-

Advanced Conductive Networks: Simply mixing with standard carbon black (Super P) is insufficient. Utilizing high-surface-area conductive agents like Ketjen Black (KB) or carbon nanotubes has been shown to improve electronic pathways and reduce the decomposition potential to ~4.3 V[8].

-

Electrocatalysis: Incorporating transition metal oxide catalysts (e.g., NiO, Co₃O₄, Mn₂O₃) can significantly lower the activation energy for the oxalate decomposition[2][9][13]. These catalysts, when integrated into a composite with lithium oxalate, can reduce the decomposition voltage to below 4.0 V[2][8].

-

Morphology Engineering: Creating composite microspheres containing lithium oxalate, a conductive agent, and a catalyst provides an ideal architecture. This ensures intimate contact between all components, shortens ion transport pathways, and provides voids to accommodate the evolved CO₂ gas, mitigating mechanical stress on the electrode[2][8][9].

| Property | Value / Description | Source(s) |

| Theoretical Capacity | ~526 mAh/g | [10][11][12] |

| Observed Decomposition Voltage | ~4.7 V vs. Li/Li⁺ (uncatalyzed) | [1][10][11] |

| Decomposition Voltage (Catalyzed) | 3.9 - 4.3 V vs. Li/Li⁺ | [2][8] |

| Decomposition Products | 2Li⁺, 2CO₂(g), 2e⁻ | [1][8] |

| Key Advantages | High capacity, air stability, no solid residue | [1][9] |

| Key Challenges | Poor electronic conductivity, high decomposition potential | [1][8] |

Experimental Protocols and Workflows

This section provides a standardized workflow for incorporating and evaluating lithium oxalate in a lab-scale setting. The causality behind each step is explained to ensure scientific integrity.

Experimental Workflow Overview

Step-by-Step Protocol: Cathode Fabrication

This protocol describes the preparation of a composite cathode containing a lithium oxalate-based additive.

-

Material Preparation:

-

Rationale: To overcome the inherent limitations of pure lithium oxalate, it is typically used within a composite, for example, a microsphere containing lithium oxalate, Ketjen Black, and a transition metal oxide catalyst[2][8].

-

Procedure: Synthesize or procure the optimized lithium oxalate-based additive. Ensure all materials, including the primary active material (e.g., LiFePO₄), conductive carbon (e.g., Super P), and binder (e.g., PVDF), are thoroughly dried in a vacuum oven (e.g., 100-120°C for 10-12 hours) to remove moisture, which can cause unwanted side reactions.

-

-

Slurry Formulation:

-

Rationale: The goal is to create a homogeneous dispersion of all components to ensure uniform electronic and ionic conductivity throughout the electrode. The N-methyl-2-pyrrolidone (NMP) solvent is used to dissolve the PVDF binder.

-

Procedure: a. In a planetary mixer or vial, weigh the active material, the lithium oxalate additive, conductive carbon, and PVDF binder. A typical weight ratio for a prelithiated cathode might be: 80% Active Material, 4-5% Li₂C₂O₄ Additive, 8% Conductive Carbon, 8% PVDF binder[8]. b. Add NMP solvent and mix until a homogeneous, viscous slurry is formed. The viscosity should be optimized for smooth coating.

-

-

Coating and Drying:

-

Rationale: A uniform coating thickness is critical for achieving consistent electrochemical performance. The vacuum drying step is crucial to completely remove the NMP solvent, which can interfere with the electrolyte.

-

Procedure: a. Use a doctor blade to cast the slurry onto aluminum foil (the cathode current collector). b. Dry the coated electrode in an oven at ~80°C for 1-2 hours to evaporate the bulk of the solvent. c. Transfer the electrode to a vacuum oven and dry at 100-120°C for at least 12 hours. d. After drying, punch circular electrodes of a known diameter for coin cell assembly.

-

Electrochemical Characterization

-

Cell Assembly:

-

Rationale: Full-cell testing against a graphite or silicon-based anode is necessary to accurately quantify the improvement in ICE and overall cell performance. All assembly must be done in an argon-filled glovebox to maintain an inert atmosphere.

-

Procedure: Assemble 2032-type coin cells in the configuration: Cathode | Separator (e.g., Celgard) | Anode. Add a standard carbonate-based electrolyte (e.g., 1 M LiPF₆ in EC/DMC).

-

-

Formation Cycling:

-

Rationale: The first few cycles, known as formation cycles, are performed at a very low C-rate (e.g., C/20 or 0.05C) to allow for the stable formation of the SEI layer and the complete decomposition of the lithium oxalate additive[8].

-

Procedure: Charge and discharge the cell for 1-3 cycles at 0.05C within the appropriate voltage window for the chosen cathode material (e.g., 3.0 - 4.2 V for NMC/Graphite).

-

-

Performance Evaluation:

-

Rationale: Subsequent cycling at higher rates evaluates the cell's capacity retention, rate capability, and long-term stability.

-

Procedure: Cycle the cell at various C-rates (e.g., 0.1C, 0.5C, 1C) for an extended number of cycles (e.g., 100-300 cycles) to assess performance.

-

Performance Data and Analysis

The primary benefit of using lithium oxalate is the significant improvement in the first cycle Coulombic efficiency.

| Cell Configuration | 1st Charge Capacity (mAh/g) | 1st Discharge Capacity (mAh/g) | Initial Coulombic Efficiency (ICE) | Capacity Retention | Source(s) |

| LiFePO₄‖Graphite (Control) | 157.8 | 139.1 | 88.1% | - | [2][8] |

| LiFePO₄‖Graphite (+4.2% Additive) | 182.3 | 151.9 | 96.3% | Improved cycling stability | [2][8] |

| LNMO/Graphite (Control) | - | ~125 | - | 81% after 300 cycles | [10][11] |

| LNMO/Graphite (+5% Additive) | - | ~140 | - | 92% after 300 cycles | [10][11] |

| NCM811//SiOx (Control) | - | - | - | ~73% after 100 cycles | [9] |

| NCM811//SiOx (+ Ni-LCO Additive) | - | - | - | ~94.7% after 100 cycles | [9] |

As shown in Table 2, the addition of a small amount of a lithium oxalate-based additive consistently increases the first discharge capacity and boosts the ICE by 8-10 percentage points. This is a direct result of the additive compensating for the lithium lost to the SEI. Furthermore, some studies report that the CO₂ evolved can participate in forming a more stable, Li₂CO₃-rich SEI, which can lead to enhanced long-term cycling stability[14][15].

Conclusion and Future Outlook

Lithium oxalate is a highly compelling prelithiation additive that directly addresses the critical issue of initial capacity loss in lithium-ion batteries. Its high capacity, air stability, and residue-free decomposition make it a strong candidate for industrial adoption. While challenges related to its conductivity and high decomposition potential are significant, recent advancements in catalyst integration and morphology engineering have demonstrated effective pathways to overcome these hurdles. Future research should focus on scaling up the synthesis of these advanced lithium oxalate composites, further reducing the decomposition potential to be compatible with a wider range of cathode materials, and conducting long-term cycling studies in larger format cells (e.g., pouch cells) to validate performance under commercially relevant conditions.

References

-

Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries - PMC. (2024). Available at: [Link]

-

Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries - MDPI. (2024). Available at: [Link]

-

Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries - PubMed. (2024). Available at: [Link]

-

Electrolyte-assisted low-voltage decomposition of Li2C2O4 for efficient cathode pre-lithiation in lithium-ion batteries - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]

-

Opportunities and Challenges of Li2C4O4 as Pre‐Lithiation Additive for the Positive Electrode in NMC622||Silicon/Graphite Lithium Ion Cells - PMC. (n.d.). Available at: [Link]

-

Characterization of prelithiated electrodes after varying temperature... - ResearchGate. (n.d.). Available at: [Link]

-

Lithium Oxalate as Capacity and Cycle-Life Enhancer in LNMO/Graphite and LNMO/SiG Full Cells - Semantic Scholar. (2018). Available at: [Link]

-

Overcoming Decomposition of Li2C2O4 for Efficient Cathode Pre-Lithiation - AZoM. (2024). Available at: [Link]

-

Lithium oxalate as capacity and cycle-life enhancer in LNMO/Graphite and LNMO/SiG full cells - ResearchGate. (2018). Available at: [Link]

-

High-capacity battery cathode prelithiation to offset initial lithium loss - Stanford University. (2016). Available at: [Link]

-

Prelithiation strategies for enhancing the performance of lithium-ion batteries. (2025). Available at: [Link]

-

High-Efficiency Strategy for Reducing Decomposition Potential of Lithium Formate as Cathode Prelithiation Additive for Lithium-Ion Batteries - MDPI. (2025). Available at: [Link]

-

High-Efficiency Strategy for Reducing Decomposition Potential of Lithium Formate as Cathode Prelithiation Additive for Lithium-I - Semantic Scholar. (2025). Available at: [Link]

-

Lithium Oxalate as a Lifespan Extender for Anode-Free Lithium Metal Batteries | ACS Applied Materials & Interfaces. (2022). Available at: [Link]

-

Pre-Lithiation Strategies for Next-Generation Practical Lithium-Ion Batteries. (n.d.). Available at: [Link]

-

Li2O-Based Cathode Additives Enabling Prelithiation of Si Anodes - Publications. (2021). Available at: [Link]

-

DEVELOPING AND INVESTIGATING A FAST AND CONTROLLABLE PRELITHIATION METHOD FOR LITHIUM-ION BATTERIES. (n.d.). Available at: [Link]

-

Pre-Lithiation of High-Capacity Battery Electrodes. (n.d.). Available at: [Link]

-

(PDF) Li2O-Based Cathode Additives Enabling Prelithiation of Si Anodes - ResearchGate. (2025). Available at: [Link]

-

Lithium bis(oxalate)borate additive in the electrolyte to improve Li-rich layered oxide cathode materials - RSC Publishing. (n.d.). Available at: [Link]

-

Prelithiation Reagents and Strategies on High Energy Lithium‐Ion Batteries - ResearchGate. (2025). Available at: [Link]

-

a) Potential vs. specific capacity during the oxidation of a lithium... - ResearchGate. (n.d.). Available at: [Link]

-

Lithium Oxalate as a Lifespan Extender for Anode-Free Lithium Metal Batteries | ACS Applied Materials & Interfaces - ACS Publications. (2022). Available at: [Link]

-

An oxalate cathode for lithium ion batteries with combined cationic and polyanionic redox. (n.d.). Available at: [Link]

-

Lithium Oxalate as Capacity and Cycle-Life Enhancer in LNMO/Graphite and LNMO/SiG Full Cells - Semantic Scholar. (n.d.). Available at: [Link]

-

Practical evaluation of prelithiation strategies for next‐generation lithium‐ion batteries. (2022). Available at: [Link]

-

The Effect of Lithium Excess on NMC-721 using Oxalate Co-precipitation. (n.d.). Available at: [Link]

-

Prelithiation of lithium-ion batteries towards commercialization: concepts, challenges, and application prospects - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Available at: [Link]

-

Progress and challenges of prelithiation technology for lithium‐ion battery - ResearchGate. (2022). Available at: [Link]

-

Significantly improving cycling performance of cathodes in lithium ion batteries_ The effect of Al2O3 and LiAlO2 coatings on LiN - Western Engineering. (2017). Available at: [Link]

-

Prelithiation strategies for enhancing the performance of lithium-ion batteries - PMC. (2025). Available at: [Link]

-

Advancing Anode-Free Lithium Metal Battery via Environmentally Resilient Lithium Oxalate as a Low-Voltage Prelithiation Additive | ACS Applied Energy Materials. (2025). Available at: [Link]

-

Composite Cathode Material for Li-Ion Batteries Based on LiFePO4 System. (2011). Available at: [Link]

-

Synthesis and Electrochemical Reaction of Tin Oxalate-Reduced Graphene Oxide Composite Anode for Rechargeable Lithium Batteries | ACS Applied Materials & Interfaces. (2017). Available at: [Link]

Sources

- 1. Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Efficiency Strategy for Reducing Decomposition Potential of Lithium Formate as Cathode Prelithiation Additive for Lithium-Ion Batteries | MDPI [mdpi.com]

- 4. web.stanford.edu [web.stanford.edu]

- 5. Opportunities and Challenges of Li2C4O4 as Pre‐Lithiation Additive for the Positive Electrode in NMC622||Silicon/Graphite Lithium Ion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pkusam.cn [pkusam.cn]

- 7. researchgate.net [researchgate.net]

- 8. Electrocatalytic Decomposition of Lithium Oxalate-Based Composite Microspheres as a Prelithiation Additive in Lithium-Ion Batteries [mdpi.com]

- 9. azom.com [azom.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

difference between lithium oxalate and lithium bis(oxalate)borate (LiBOB)

An In-Depth Technical Guide to the Core Differences Between Lithium Oxalate and Lithium bis(oxalate)borate (LiBOB)

Executive Summary

This technical guide provides a comprehensive analysis of two critical compounds in lithium-ion battery research: lithium oxalate (Li₂C₂O₄) and lithium bis(oxalate)borate (LiB(C₂O₄)₂, or LiBOB). While both are related through the oxalate moiety and play significant roles in the formation of the Solid Electrolyte Interphase (SEI), their fundamental chemistry, mechanisms of action, and impact on battery performance are profoundly different. Lithium oxalate is a simple salt, often found as a stable component within the SEI or used as a direct electrode additive to serve as a lithium reservoir.[1][2] In contrast, LiBOB is a functionally complex salt designed as a film-forming electrolyte additive.[3] Its bis(oxalate)borate anion undergoes electrochemical reduction at the anode surface to create a robust, multi-component SEI rich in lithium oxalate and borate species, offering superior thermal and electrochemical stability compared to conventional electrolytes.[4][5] This guide elucidates these distinctions, providing researchers and drug development professionals with the foundational knowledge required to leverage these materials effectively.

Introduction: Two Oxalate-Based Compounds, Two Distinct Roles

In the pursuit of higher energy density, longer cycle life, and enhanced safety for lithium-ion batteries, the composition of the electrolyte and the integrity of the SEI layer are paramount. The SEI is a passivation layer that forms on the anode surface during the initial charging cycles, governing ion transport, preventing further electrolyte decomposition, and ultimately defining the battery's performance and longevity.

Both lithium oxalate and LiBOB are central to this interfacial chemistry. Lithium oxalate is the simple dilithium salt of oxalic acid, recognized as a key inorganic component of stable SEI layers.[6][7] Its presence is often indicative of a well-passivated electrode surface. LiBOB, developed as a functional electrolyte salt and additive, has garnered significant attention for its ability to proactively form a highly effective SEI.[8] Unlike conventional fluoride-based salts like LiPF₆, LiBOB is halogen-free and offers superior thermal stability.[9] The core difference lies in their application: lithium oxalate is often a product of SEI formation or a passive additive, while LiBOB is an active precursor that engineers the SEI through a controlled decomposition mechanism. Understanding this precursor-product relationship is essential for advanced electrolyte design.

Molecular Structure and Fundamental Properties

The distinct electrochemical behaviors of lithium oxalate and LiBOB originate from their fundamentally different molecular architectures.

Lithium Oxalate (Li₂C₂O₄) is an ionic compound consisting of two lithium cations (Li⁺) and one oxalate anion (C₂O₄²⁻).[6] Its structure is a simple, stable salt lattice.

Lithium bis(oxalate)borate (LiBOB) features a more complex anionic structure, [B(C₂O₄)₂]⁻, where a central boron atom is chelated by two bidentate oxalate ligands.[5] This creates a large, stable anion with the oxalate groups poised for electrochemical activity.

Comparative Data Table

| Property | Lithium Oxalate (Li₂C₂O₄) | Lithium bis(oxalate)borate (LiBOB) |

| Molecular Formula | C₂Li₂O₄ | LiB(C₂O₄)₂ |

| Molecular Weight | 101.90 g/mol [10] | 193.78 g/mol |

| Appearance | White crystalline powder[1][10] | White powder or crystals |

| Decomposition Temp. | ~475°C[1] | >300°C[11] |

| Solubility | Soluble in water; poorly soluble in ethanol, ether[1][10] | Good solubility in organic carbonate solvents[8][12] |

| Primary Role in Batteries | SEI component; Li reservoir additive[1][2][13] | Film-forming electrolyte salt/additive |

Electrochemical Behavior & SEI Formation Mechanism

The most significant functional difference between the two compounds is how they participate in the formation of the SEI layer on the anode.

LiBOB: The Active SEI Precursor

The efficacy of LiBOB stems from the electrochemical reduction of its BOB⁻ anion. This process occurs at a higher potential (~1.6–1.8 V vs. Li/Li⁺) than the reduction of common carbonate solvents like ethylene carbonate (EC).[4][5][14] This preferential reduction is a critical design feature, allowing LiBOB to form a stable passivation layer before the bulk solvent begins to decompose, which can lead to gas generation and exfoliation of graphite anodes.[5]

The reduction mechanism involves the decomposition of the BOB⁻ anion into multiple components that constitute the SEI:

-

Primary Reduction: The BOB⁻ anion accepts electrons at the anode surface.

-

Decomposition: This leads to the cleavage of B-O and C-O bonds, forming solid lithium oxalate (Li₂C₂O₄) and soluble oxalatoborates as the main products.[4][15]

-

SEI Formation: These products deposit onto the anode surface, creating a dense, multi-component SEI that is rich in lithium oxalate and various borate species.[5][7] This composite layer is mechanically robust and provides excellent passivation.

Lithium Oxalate: A Stable SEI Component

Lithium oxalate itself is electrochemically stable at typical anode operating potentials. Its role is primarily that of a highly desirable, stable inorganic component of the SEI. A high concentration of lithium oxalate in the SEI is associated with improved stability and longer cycle life.[16]

When used as a direct additive in the cathode, lithium oxalate can serve as a "lithium reservoir".[2] During the initial charge, it decomposes to release additional lithium ions, compensating for the irreversible loss of lithium consumed during SEI formation. This process can also release CO₂, which contributes to the formation of a lithium carbonate (Li₂CO₃)-rich SEI.[2]

The diagram below illustrates the SEI formation process initiated by LiBOB.

Performance Implications in Battery Systems

The differences in their fundamental mechanisms translate directly to distinct impacts on battery performance.

-

Improved Thermal Safety: LiBOB's high thermal stability (decomposing above 300°C) and the absence of fluorine significantly enhance the safety profile of a battery compared to LiPF₆, which can generate hazardous hydrofluoric acid (HF) in the presence of trace water.[11][17]

-

Enhanced Cycle Life: The robust, stable SEI formed by LiBOB effectively suppresses continuous electrolyte decomposition over repeated cycles, leading to higher Coulombic efficiency and superior capacity retention.[8][18]

-

High-Voltage Cathode Compatibility: LiBOB is not only active at the anode but also beneficial at the cathode. It can be oxidized at high potentials to form a protective cathode-electrolyte interphase (CEI), which mitigates electrolyte decomposition and transition metal dissolution from high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO).[18][19]

-

Function as a Lithium Reservoir: When used as an additive, lithium oxalate extends the cycle life of anode-free lithium metal batteries by providing a supplemental source of lithium, directly compensating for active Li loss during cycling.[2]

Experimental Protocols

To evaluate the electrochemical impact of these compounds, standardized cell testing is required. The following protocol outlines a typical procedure for assessing an electrolyte additive in a coin cell.

Protocol: Evaluating LiBOB as an Electrolyte Additive

Objective: To quantify the effect of a LiBOB additive on the cycling performance of a graphite/NMC half-cell.

Materials:

-

Graphite-coated copper foil (anode)

-

LiNiₓMnᵧCoₓO₂ (NMC)-coated aluminum foil (cathode)

-

Celgard separator

-

Baseline Electrolyte: 1 M LiPF₆ in EC:EMC (3:7 v/v)

-

Test Electrolyte: Baseline Electrolyte + 1 wt% LiBOB

-

CR2032 coin cell components (casings, spacers, springs)

-

Argon-filled glovebox (O₂ and H₂O < 0.5 ppm)

-

Battery cycler (e.g., Arbin or Maccor)

-

Electrochemical Impedance Spectroscopy (EIS) analyzer

Methodology:

-

Electrode and Separator Preparation:

-

Punch 15 mm diameter anodes and 14 mm diameter cathodes from the coated foils.

-

Punch 19 mm diameter separators.

-

Dry all electrodes and separators under vacuum at 120°C for at least 12 hours before transferring to the glovebox.

-

-

Coin Cell Assembly (Inside Glovebox):

-

Place the cathode in the center of the bottom cell case.

-

Dispense 20 µL of the designated electrolyte (Baseline or Test) onto the cathode surface.

-

Place the separator on top of the wetted cathode.

-

Dispense another 20 µL of electrolyte onto the separator.

-

Carefully place the graphite anode on top of the separator.

-

Add a spacer and a spring.

-

Place the top cap and crimp the cell using a calibrated crimping machine.

-

Assemble at least three cells for each electrolyte composition to ensure reproducibility.

-

-

Formation Cycling:

-

Allow the assembled cells to rest for 12 hours to ensure complete wetting of the electrodes.

-

Place the cells in the battery cycler.

-

Cycle 1 (C/10 rate): Charge to 4.2 V (constant current), then hold at 4.2 V until the current drops to C/20 (constant voltage). Discharge to 3.0 V (constant current). This slow initial cycle is critical for forming a stable SEI.

-

Cycle 2 (C/10 rate): Repeat the charge/discharge protocol.

-

-

Performance Cycling:

-

Cycle the cells at a C/2 rate (charge and discharge) between 3.0 V and 4.2 V for 100 cycles.

-

Record the discharge capacity and Coulombic efficiency for each cycle.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

After the formation cycles and again after 100 cycles, perform EIS measurements.

-

Apply a 10 mV AC signal over a frequency range of 100 kHz to 0.01 Hz.

-

Analyze the Nyquist plots to determine the evolution of interfacial and charge-transfer resistances.

-

Data Analysis:

-

Plot discharge capacity vs. cycle number to assess capacity retention.

-

Plot Coulombic efficiency vs. cycle number.

-

Compare the impedance spectra to evaluate the growth and stability of the SEI layer.

Conclusion